tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate
Description
This compound, referred to as Compound A (IUPAC name: (3aR,4R,6S,6aS)-4-[(tert-butoxycarbonyl)amino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate, tert-butylazanium), is a bicyclic organic molecule with a cyclopenta[d][1,2]oxazole core fused to a carboxylate and a tert-butoxycarbonyl (Boc)-protected amine group. Its molecular formula is C₁₃H₂₀N₂O₄, and it features stereochemical complexity due to its (3aR,4R,6S,6aS) configuration .
Properties
IUPAC Name |
tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O5.C4H11N/c1-6-9(7-2)13-12-11(18-16(22)23-17(3,4)5)8-10(15(20)21)14(12)24-19-13;1-4(2,3)5/h9-12,14H,6-8H2,1-5H3,(H,18,22)(H,20,21);5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOWFIJSAAYTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2C(=O)[O-])NC(=O)OC(C)(C)C.CC(C)(C)[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a cyclopenta[d][1,2]oxazole ring system and various functional groups that may contribute to its biological activity. This article explores the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and structural comparisons with similar compounds.
Structural Overview
The compound features:
- Cyclopenta[d][1,2]oxazole Ring : Known for diverse biological activities.
- tert-butoxycarbonylamino Group : May enhance solubility and bioavailability.
- Pentan-3-yl Side Chain : Could influence pharmacokinetics and receptor interactions.
Research indicates that the compound may interact with various biological targets, potentially including:
- GPR120 Receptor : Similar compounds have shown efficacy as GPR120 agonists, which are involved in metabolic regulation and inflammation .
- CYP11A1 Inhibition : Compounds with similar structures have been identified as inhibitors of CYP11A1, a key enzyme in steroidogenesis .
In Vitro Studies
In vitro studies are essential for understanding the biological activity of this compound. Preliminary data suggest:
- Anticancer Activity : Compounds with isoxazole rings have demonstrated potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Similar cyclopentane derivatives have shown promise in protecting neuronal cells from oxidative stress.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Compound A | Isoxazole ring | Anticancer |
| Compound B | Cyclopentane core | Neuroprotective |
| Compound C | Amino acid analogue | Antimicrobial |
This table illustrates that while there are similarities among these compounds, the unique stereochemistry and functional groups of tert-butylazanium may confer distinct biological interactions.
Case Studies
Several case studies have explored the biological activity of related compounds:
- GPR120 Agonists : A study demonstrated that certain derivatives activate GPR120, leading to improved insulin sensitivity and anti-inflammatory effects .
- CYP11A1 Inhibitors : Research on pyran derivatives revealed their ability to inhibit CYP11A1 effectively, suggesting a pathway for treating conditions like hormone-dependent cancers .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 292.31 g/mol (calculated from formula).
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to ester and Boc groups.
- Stability : The Boc group enhances stability against hydrolysis under basic conditions, while the ester moiety may be labile under acidic or enzymatic conditions .
Synthesis :
Compound A is synthesized via multi-step organic reactions, including:
Cyclization to form the cyclopenta[d][1,2]oxazole ring.
Boc protection of the amine group.
Carboxylation at the 6-position to introduce the ester functionality .
Compound A belongs to a class of bicyclic heterocycles with fused oxazole and cyclopentane rings. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Structural Complexity :
- Compound A and its methyl ester analog (Table 1, Row 2) share the cyclopenta[d]isoxazole core but differ in ester substituents (carboxylate vs. methyl ester), affecting lipophilicity and reactivity .
- Unlike silane-protected sugars (Row 3), Compound A lacks hydrolytic lability, making it more suitable for acidic reaction conditions .
Functional Group Impact: The Boc group in Compound A enhances steric protection of the amine compared to triazine derivatives (Row 4), which lack bulky substituents .
Applications :
- Compound A’s rigid bicyclic structure is advantageous for chiral synthesis, whereas terbuthylazine metabolites are primarily studied for environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
